molecular formula C6H5BrClN B1523330 4-Bromo-2-chloro-5-methylpyridine CAS No. 867279-13-8

4-Bromo-2-chloro-5-methylpyridine

Cat. No. B1523330
M. Wt: 206.47 g/mol
InChI Key: QGMCCRKFZDLEBP-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-methylpyridine is a chemical compound with the molecular formula CHBrClN . It has an average mass of 206.468 Da and a monoisotopic mass of 204.929382 Da . It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chloro-5-methylpyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 4th position with a bromine atom, at the 2nd position with a chlorine atom, and at the 5th position with a methyl group .


Physical And Chemical Properties Analysis

4-Bromo-2-chloro-5-methylpyridine has a molecular weight of 206.47 g/mol . It has a density of 1.6±0.1 g/cm3 and a boiling point of 252.3±35.0 °C at 760 mmHg . The physical form of this compound can vary from white to yellow to orange solid or liquid .

Scientific Research Applications

Application

4-Bromo-2-chloro-5-methylpyridine is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors are being evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .

Method of Application

The synthesis of the inhibitors starts from 2-fluoro-4-methylpyridine . This optimized strategy avoids the use of palladium as a catalyst and is more diverse and versatile . Both enantiomers of a potent inhibitor were synthesized using this protocol .

Results

The optimized synthesis of one of the inhibitors starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps . This is more than eight times higher than the yield from a previously published synthesis starting from 2-bromo-4-methylpyridine . Biological data demonstrated that the (S)-enantiomer of the inhibitor is two times more potent .

Safety And Hazards

4-Bromo-2-chloro-5-methylpyridine is classified as Acute toxicity, Oral (Category 4), H302, and Serious eye damage (Category 1), H318 . It is harmful if swallowed and causes serious eye damage . Safety precautions include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye protection/face protection .

properties

IUPAC Name

4-bromo-2-chloro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMCCRKFZDLEBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702237
Record name 4-Bromo-2-chloro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-5-methylpyridine

CAS RN

867279-13-8
Record name 4-Bromo-2-chloro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chloro-5-methyl-pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Wang, J Wu, Y Wu, C Chen, F Zou, A Wang… - European Journal of …, 2018 - Elsevier
Through a structure-guided rational drug design approach, we have discovered a highly selective inhibitor compound 40 (JSH-150), which exhibited an IC 50 of 1 nM against CDK9 …
Number of citations: 33 www.sciencedirect.com
C Zhang, W Qi, Y Li, M Tang, T Yang… - Journal of Medicinal …, 2021 - ACS Publications
… 16o was obtained from 4-bromo-2-chloro-5-methylpyridine (15c) and 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. H NMR (400 MHz, DMSO-d 6 ) δ 8.35 (s, …
Number of citations: 13 pubs.acs.org

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